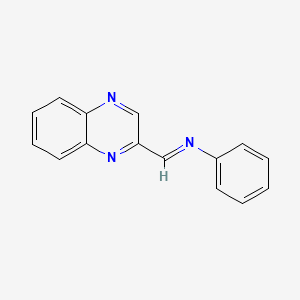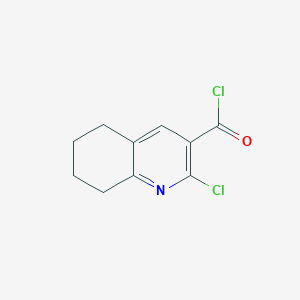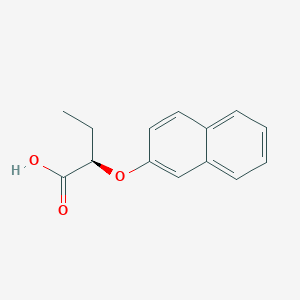
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is an organic compound with a complex structure that includes both amine and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps. One common approach is to start with a naphthalene derivative and introduce the amine and diol functionalities through a series of reactions. For example, the naphthalene core can be functionalized with a propylamine group through a nucleophilic substitution reaction. The diol groups can then be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The diol groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Methyl(ethyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 6-(Methyl(butyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 6-(Methyl(isopropyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Uniqueness
6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of functional groups and structural features. The presence of both amine and diol groups allows for diverse chemical reactivity and potential biological activity. Its specific structure may confer unique binding properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3 |
Clé InChI |
PGJVWCCOINQJTB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)



![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)

![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)


